Perfluorooctanoyl bromide
Description
The study of organofluorine compounds has become a cornerstone of modern chemical research, driven by the profound effects that fluorine substitution has on the properties of organic molecules. Perfluorooctanoyl bromide, with its extended fluorinated chain, is situated within this dynamic field.
Perfluorinated acyl halides are a class of organic compounds characterized by a perfluoroalkyl chain attached to a carbonyl halide group (-COX, where X is a halogen). ontosight.ai These compounds are highly valued as reactive intermediates in organic synthesis. chemblink.com The intense electron-withdrawing nature of the perfluoroalkyl chain makes the carbonyl carbon exceptionally electrophilic, rendering the molecule highly susceptible to nucleophilic attack. This enhanced reactivity makes them potent acylating agents for creating a variety of derivatives such as esters, amides, and ketones.
Among the acyl halides, acyl fluorides are noted for their relative stability compared to their chloride and bromide counterparts, which makes them easier to handle. beilstein-journals.orgresearchgate.net Conversely, the higher reactivity of acyl bromides and chlorides can be advantageous in certain synthetic applications. Perfluorinated acyl chlorides, for instance, are often preferred for generating 1,1-difluoroalkoxides due to their higher boiling points compared to the corresponding acyl fluorides. arkat-usa.org The most well-documented perfluorooctanoyl halide is perfluorooctanoyl fluoride (B91410), which has been widely used as a monomer in the creation of fluoropolymers and as a key precursor in the electrochemical fluorination (ECF) synthesis of perfluorooctanoic acid (PFOA). pops.intbiosynth.combasel.int this compound, while less documented, functions as a powerful synthon for introducing the C₇F₁₅CO- moiety into target molecules, leveraging the high reactivity of the acyl bromide bond. Research has shown that microwave irradiation can be used for the rapid synthesis of perfluorooctanoyl derivatives, highlighting the utility of this reactive group. cdnsciencepub.com
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Perfluorooctanoyl Fluoride | Perfluorooctyl Bromide |
|---|---|---|---|
| CAS Number | 38163-47-2 | 335-66-0 | 423-55-2 |
| Molecular Formula | C₈BrF₁₅O | C₈F₁₆O | C₈BrF₁₇ |
| Molecular Weight | 478.96 g/mol | 416.06 g/mol | 498.96 g/mol |
| Functional Group | Acyl Bromide | Acyl Fluoride | Alkyl Bromide |
| Boiling Point | Data not available | 105 °C biosynth.com | 144 °C |
| Density | Data not available | 1.696 g/cm³ biosynth.com | 1.92 g/cm³ |
The field of organofluorine chemistry began in earnest in the 1930s and 1940s, marked by landmark discoveries such as polytetrafluoroethylene (PTFE), which was commercialized as Teflon. wikipedia.org The post-war era saw the development of two primary manufacturing techniques: electrochemical fluorination (ECF) and telomerization. scispace.com The ECF process, in particular, was used to produce key intermediates like perfluorooctanoyl fluoride from octanoyl fluoride, which were then used to synthesize surfactants and polymers. pops.intbasel.int These compounds were integral to a wide range of products due to their unique ability to repel water and oil, and their high thermal and chemical stability. ontosight.aiwikipedia.org
Beginning in the early 2000s, the focus of scientific inquiry shifted dramatically. The discovery of the global distribution and persistence of certain per- and polyfluoroalkyl substances (PFAS), such as PFOA, led to a major re-evaluation of their use. scispace.com This prompted a voluntary phase-out of perfluorooctanoyl-based chemistry by major manufacturers. scispace.com Current research is now largely directed towards understanding the fate and transport of these legacy compounds, developing novel and less persistent fluorinated alternatives, and creating new synthetic methodologies. In this context, compounds like this compound remain significant as research tools and as precursors for synthesizing analytical standards and novel fluorinated materials. For example, the related alkyl halide, perfluorooctyl bromide, has been investigated as a contrast agent and for liquid breathing applications, demonstrating the continued exploration of highly fluorinated substances in specialized fields. wikipedia.orgnih.gov
Table 2: Key Historical Milestones in Perfluorinated Compound Research
| Era | Key Development | Significance |
|---|---|---|
| 1930s-1940s | Discovery and development of Polytetrafluoroethylene (PTFE). | Introduction of high-performance, non-stick, chemically resistant fluoropolymers. wikipedia.org |
| 1940s-1950s | Development of electrochemical fluorination (ECF) and telomerization processes. | Enabled large-scale industrial production of a wide variety of perfluorinated compounds, including precursors like perfluorooctanoyl fluoride. basel.intscispace.com |
| 1950s-1990s | Widespread commercial application of PFAS. | Incorporation into consumer and industrial products as surfactants, repellents, and in firefighting foams. wikipedia.org |
| 2000s | Discovery of widespread environmental presence and initiation of phase-outs. | Shift in research focus to environmental impact and a voluntary phase-out of perfluorooctanoyl-based production by key manufacturers. scispace.com |
| 2010s-Present | Focus on remediation, alternatives, and specialized applications. | Intensive research into understanding legacy contamination, developing safer alternatives, and exploring niche applications for specific perfluorinated compounds. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8BrF15O/c9-1(25)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQELDDKOSOQCBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8BrF15O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50895544 | |
| Record name | Pentadecafluorooctanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222037-87-8 | |
| Record name | Pentadecafluorooctanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Derivatization Chemistry of Perfluorooctanoyl Bromide
Strategic Pathways for Perfluorooctanoyl Bromide Synthesis
The synthesis of this compound can be approached through several strategic routes, primarily involving halogen exchange from other acyl halides or electrochemical methods starting from perfluorinated carboxylic acids.
While the conversion of perfluoroalkyl iodides to perfluoroalkyl bromides is a known process, the direct synthesis of this compound from a perfluorooctyl iodide precursor is not a standard documented route. A more established method for generating perfluoroalkyl bromides involves the electrochemical processing of perfluorocarboxylic acids. Research has shown that perfluoroalkyl bromides can be obtained through the electrolysis of perfluorocarboxylic acids in a water-acetonitrile medium containing sodium bromide. fluorine1.ru This process occurs on a platinum anode and relies on the electrochemical desorption of adsorbed bromine atoms during the discharge of the perfluoroalkyl carboxylic anion. fluorine1.ru By optimizing the electrolysis conditions, such as the solvent ratio and current density, this method can achieve high yields of the desired perfluoroalkyl bromide, minimizing the formation of dimerization byproducts typical of the Kolbe synthesis. fluorine1.ru For instance, using a 1:1 volume ratio of acetonitrile (B52724) to water has been shown to produce perfluoroalkyl bromide yields exceeding 90 mol.%. fluorine1.ru
A highly effective and facile method for synthesizing this compound is through halogen exchange with more readily available perfluorinated acyl halides, particularly perfluoroacyl fluorides. Research demonstrates that perfluoroacyl fluorides can be converted into the corresponding acyl bromides in high yields by treatment with anhydrous lithium bromide. rsc.org The success of this transformation is attributed to the unique interaction between lithium and fluorine atoms, making lithium salts particularly effective for this type of halogen exchange among alkaline metal salts. rsc.org The reaction conditions, including temperature, can be modulated to control the conversion. rsc.org
This methodology provides a direct and efficient pathway to this compound from its fluoride (B91410) analog, which can be produced via methods like the electrochemical fluorination (ECF) of octanoyl halides. scispace.com
Table 1: Halogen Exchange Reaction from Perfluoroacyl Fluoride
| Precursor | Reagent | Product | Yield | Reference |
|---|
Design and Synthesis of this compound Derivatives
The primary route for the derivatization of this compound is the nucleophilic acyl substitution reaction. The high reactivity of the acyl bromide functional group allows for the synthesis of a wide range of derivatives, including esters and amides.
This compound readily undergoes esterification when reacted with alcohols. This reaction is a classic example of nucleophilic acyl substitution. chemistrytalk.orglibretexts.org The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl bromide. youtube.com This is followed by the departure of the bromide ion, a good leaving group, to form the stable ester product. youtube.com The reactivity of acyl halides like this compound is significantly higher than that of the corresponding carboxylic acids or esters, allowing these reactions to proceed under milder conditions and often without the need for a strong acid catalyst. chemguide.co.uk Microwave irradiation has also been explored to accelerate the synthesis of perfluorooctanoyl derivatives of fatty alcohols. cdnsciencepub.com
The general reaction is as follows:
C₇F₁₅COBr + R-OH → C₇F₁₅COOR + HBr
The robust nature of the esterification reaction using this compound allows for its application with a wide variety of functionalized alcohols. As long as the functional group on the alcohol does not interfere with the primary reaction (e.g., by being a more potent nucleophile or being unstable to the HBr byproduct), it can be incorporated into the final ester derivative. This enables the synthesis of complex molecules where a perfluorooctanoyl moiety is desired. For example, alcohols containing other halide atoms, ether linkages, or even certain aromatic systems can be used. The reaction proceeds via the same nucleophilic acyl substitution mechanism, providing a versatile tool for molecular design.
Nucleophilic acyl substitution is the cornerstone of this compound's synthetic utility. libretexts.orgmasterorganicchemistry.com Carboxylic acid derivatives exhibit a clear hierarchy of reactivity towards nucleophiles, with acyl halides being the most reactive. chemistrytalk.orgyoutube.com This high reactivity allows this compound to be converted into a variety of other functional groups.
The mechanism involves a two-step addition-elimination process. masterorganicchemistry.com
Nucleophilic Addition: The nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate with a negative charge on the oxygen. libretexts.org
Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen reforms the C=O double bond, and in the process, the bromide ion is ejected as the leaving group. libretexts.org
This pathway can be used to synthesize not only esters (using alcohol nucleophiles) but also amides (using amine nucleophiles), anhydrides (using carboxylate nucleophiles), and other derivatives. chemistrytalk.org This versatility makes this compound a powerful building block in the synthesis of specialized fluorochemicals, polymers, and surface-active agents.
Table 2: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₇F₁₅COBr |
| Perfluorooctyl iodide | C₈F₁₇I |
| Perfluorocarboxylic acid | e.g., C₇F₁₅COOH |
| Sodium bromide | NaBr |
| Acetonitrile | CH₃CN |
| Perfluoroacyl fluoride | e.g., C₇F₁₅COF |
| Lithium bromide | LiBr |
| Octanoyl halide | C₇H₁₅COX (X=F, Cl) |
| Alcohol | R-OH |
| Perfluorinated Carboxylic Ester | C₇F₁₅COOR |
| Hydrogen bromide | HBr |
| Amine | R-NH₂ |
| Amide | C₇F₁₅CONHR |
| Carboxylate | R-COO⁻ |
| Anhydride | (C₇F₁₅CO)₂O |
Mechanistic Elucidation of Perfluorooctanoyl Bromide Reactivity
Fundamental Studies of Reaction Pathways in Organofluorine Chemistry
The chemistry of organofluorine compounds is distinguished by the unique effects of fluorine atoms, including high electronegativity and steric demand. In perfluorooctanoyl bromide, the C₇F₁₅ group profoundly influences the reactivity of the acyl bromide moiety.
The primary reaction pathway for acyl halides is nucleophilic acyl substitution. masterorganicchemistry.com This reaction proceeds through a two-step mechanism: nucleophilic addition to the carbonyl carbon followed by the elimination of a leaving group. libretexts.org
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution is largely determined by the stability of the leaving group and the electrophilicity of the carbonyl carbon. libretexts.org Acyl halides are among the most reactive derivatives due to the excellent leaving group ability of halide ions. The perfluorinated alkyl chain in this compound is a powerful electron-withdrawing group. This inductive effect significantly increases the partial positive charge on the carbonyl carbon, making it highly electrophilic and exceptionally susceptible to attack by nucleophiles. frontiersin.org This enhanced reactivity is a hallmark of perfluorinated acyl halides compared to their non-fluorinated counterparts. okayama-u.ac.jp
The mechanism begins with the attack of a nucleophile (Nu⁻) on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org This step is typically the rate-determining step. Subsequently, the carbonyl double bond reforms, and the bromide ion is expelled as the leaving group, resulting in the substituted product. masterorganicchemistry.comlibretexts.org
The general order of reactivity for carboxylic acid derivatives is as follows: Acid Chloride > Acid Anhydride > Ester > Amide
This compound is expected to be even more reactive than a standard acyl bromide due to the electronic effects of the C₇F₁₅ chain. This high reactivity has been leveraged in processes such as interfacial polymerization, where the related perfluorooctanoyl chloride (PFOC) participates as a reactive additive to engineer specialized polyamide nanofilms. researchgate.net The reaction with nucleophiles like amines to form amides or alcohols to form esters is rapid and efficient.
Table 1: Comparison of Leaving Group Ability in Acyl Substitution This table provides a qualitative comparison of common leaving groups in nucleophilic acyl substitution reactions. The pKa of the conjugate acid is an indicator of the leaving group's stability; a lower pKa corresponds to a stronger acid and thus a more stable (better) leaving group.
| Leaving Group (Y⁻) | Conjugate Acid (H-Y) | pKa of Conjugate Acid | Relative Reactivity of R-CO-Y |
| Cl⁻ (Chloride) | HCl | ~ -7 | Very High |
| Br⁻ (Bromide) | HBr | ~ -9 | Very High |
| RCOO⁻ (Carboxylate) | RCOOH | ~ 4-5 | High |
| RO⁻ (Alkoxide) | ROH | ~ 16-18 | Moderate |
| NH₂⁻ (Amide) | NH₃ | ~ 38 | Low |
The reaction environment, particularly the choice of solvent, exerts a significant influence on the rate and outcome of transformations involving this compound. Solvents can stabilize reactants, intermediates, and transition states to varying degrees, thereby altering the reaction kinetics. researchgate.net
For nucleophilic acyl substitution reactions, particularly with charged nucleophiles, polar aprotic solvents are often preferred. libretexts.org These solvents possess a significant dipole moment but lack acidic protons. libretexts.org They can effectively solvate the counter-ion (cation) of the nucleophilic salt but interact only weakly with the anionic nucleophile. libretexts.org This leaves the nucleophile relatively "bare" and highly reactive, accelerating the rate of substitution. libretexts.org For example, the reaction between an acyl halide and an anionic nucleophile would be expected to proceed faster in a solvent like dimethylformamide (DMF) or acetonitrile (B52724) than in a protic solvent like ethanol. libretexts.orgnumberanalytics.com
Polar protic solvents, such as water or alcohols, have acidic hydrogens that can form strong hydrogen bonds with anionic nucleophiles. libretexts.orglibretexts.org This "solvent cage" stabilizes the nucleophile, increasing the energy required for it to participate in a reaction and thus slowing the rate of SN2-type substitutions. libretexts.org However, these solvents excel at stabilizing charged intermediates and transition states, which can be beneficial in certain mechanistic pathways, such as those with more SN1-like character. libretexts.org Given the high reactivity of this compound, solvolysis—where the solvent itself acts as the nucleophile—can be a prominent side reaction in polar protic media.
Table 2: Properties of Common Solvents and Their Effect on Nucleophilic Substitution This interactive table allows sorting by dielectric constant, a measure of polarity, to understand solvent choice.
| Solvent | Type | Dielectric Constant (ε) | Expected Effect on Nucleophilic Substitution with Anionic Nucleophiles |
| Hexane | Non-Polar | 1.9 | Very slow; poor solubility for polar reactants |
| Dichloromethane (DCM) | Polar Aprotic | 8.9 | Moderate rate |
| Acetone | Polar Aprotic | 21 | Fast rate |
| Acetonitrile (ACN) | Polar Aprotic | 36.6 | Fast rate |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Fast rate |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Fast rate |
| Methanol | Polar Protic | 32.6 | Slower rate due to nucleophile solvation |
| Water | Polar Protic | 78.5 | Slower rate; potential for hydrolysis (solvolysis) |
Application of Computational and Theoretical Chemistry to Reaction Mechanisms
Computational and theoretical chemistry are powerful tools for investigating the intricate details of reaction mechanisms that are difficult to probe experimentally. frontiersin.org Methods like Density Functional Theory (DFT) and high-level ab initio calculations provide insight into the energetics, transition state structures, and electronic properties of molecules involved in chemical reactions. researchgate.netmdpi.com
For reactions involving this compound, computational studies can elucidate several key aspects:
Transition State Analysis: Theoretical calculations can map the potential energy surface of a reaction, identifying the structure and energy of transition states. researchgate.net For the nucleophilic acyl substitution of this compound, this would involve modeling the tetrahedral intermediate and the transition states leading to its formation and collapse. This information helps to confirm the stepwise nature of the mechanism. frontiersin.org
Reactivity Prediction: DFT calculations can determine parameters that predict reactivity. For instance, Fukui function analysis can identify the most electrophilic sites in a molecule, confirming the high reactivity of the carbonyl carbon in this compound. nih.gov Calculations of bond dissociation energies can also provide insight into the relative stability of bonds within the molecule. nih.gov
Solvent Effects: Implicit and explicit solvent models can be incorporated into calculations to understand how the reaction environment influences the stability of intermediates and the energy barriers of the reaction. researchgate.net This allows for a theoretical corroboration of experimentally observed solvent effects on reaction rates.
Reaction Pathway Elucidation: In complex reactions, multiple pathways may be possible. Computational studies can compare the energy barriers for different potential pathways, such as concerted versus stepwise mechanisms, to predict the most likely route. frontiersin.orgresearchgate.net For example, theoretical analysis has been crucial in distinguishing between stepwise and concerted mechanisms in nucleophilic aromatic substitution (SNAr) reactions. frontiersin.org Similarly, high-level calculations have been used to investigate the reaction pathways of bromine atoms with water clusters, providing detailed energetic profiles. rsc.org
Table 3: Application of Computational Methods in Mechanistic Studies
| Computational Method | Information Gained | Relevance to this compound Reactivity |
| Density Functional Theory (DFT) | Ground state geometries, reaction energetics, electronic properties (e.g., charge distribution) | Predicts the high electrophilicity of the carbonyl carbon; calculates energy barriers for nucleophilic attack. researchgate.netnih.gov |
| Time-Dependent DFT (TD-DFT) | Excited state properties | Investigates photochemical reaction pathways. |
| Ab initio Methods (e.g., CCSD(T)) | Highly accurate energies for small systems, benchmark calculations | Provides precise energy profiles for model reactions, such as the reaction of a bromine atom with other molecules. rsc.org |
| Molecular Dynamics (MD) | Simulates the dynamic motion of molecules over time | Models solvent effects explicitly and studies the behavior of reactants in solution. |
| Fukui Function Analysis | Identifies nucleophilic and electrophilic sites within a molecule | Confirms the carbonyl carbon as the primary site for nucleophilic attack. nih.gov |
Research Applications of Perfluorooctanoyl Bromide in Specialized Fields
Role as an Intermediary in Pharmaceutical Science Research
In the realm of pharmaceutical science, the synthesis of novel compounds is crucial for the development of new therapeutic agents and drug delivery systems. Perfluoroalkyl halides, including perfluorooctanoyl bromide and its analogs, are recognized as important building blocks for creating fluorinated molecules with potential applications in pharmaceuticals and agrochemicals. researchgate.netsioc-journal.cn The incorporation of perfluoroalkyl groups can alter the lipophilicity, solubility, and metabolic stability of parent compounds, which are critical parameters in drug design. rsc.orgchemrxiv.org
While direct citations for this compound as a processing aid are limited, analogous compounds like perfluorooctanoyl chloride are documented in research. These compounds are not typically active pharmaceutical ingredients but are used to facilitate the manufacturing process or to modify other components. nih.gov For instance, the synthesis of N-perfluorooctanoyl phenylalanine, a marker for micelle characterization, was achieved using perfluorooctanoyl chloride in a classic Schotten-Baumann acylation. nih.gov This highlights the role of perfluorooctanoyl halides as reagents for creating specialized molecules for analytical purposes within pharmaceutical-related research.
Investigations into its Use as a Processing Aid in Pharmaceutical Manufacturing Research
Processing aids are substances used to enhance the efficiency of manufacturing processes, such as improving chemical reactions or increasing yield. massspeclab.com Brominated compounds can act as indispensable catalysts in the preparation of some pharmaceutical products, increasing reaction rates and reducing energy intensity. In the broader context of fine chemical production, which includes pharmaceutical ingredients, the purity of precursors and the identification of synthesis by-products are critical. massspeclab.com Perfluoroalkyl halides are commercially available and stable, making them suitable for use in multi-step syntheses where reliability is key. nih.gov Their role is often as a reactant to build more complex fluorinated molecules that may serve various functions in the final pharmaceutical formulation or its production. researchgate.netsioc-journal.cn
Contributions to Advanced Materials Science and Engineering
The unique properties of fluoropolymers, such as chemical resistance, low surface energy, and thermal stability, make them highly valuable in advanced materials. rushim.ruresearchgate.net this compound, as a precursor for incorporating perfluorinated moieties, is relevant to this field.
Exploration in Fluorinated Polymer Synthesis and Membrane Development (Analogous Studies)
Research has extensively utilized perfluorooctanoyl chloride, an analog of this compound, in the development of advanced membranes. Fluoropolymers are increasingly used for applications like membrane distillation due to their inherent hydrophobicity and stability. mdpi.com In one study, perfluorooctanoyl chloride was used as a reactive additive during interfacial polymerization to create fluorinated polyamide (FPA) nanofilms. researchgate.net The resulting thin-film composite (TFC) membrane demonstrated significantly higher water permeance compared to a standard polyamide membrane while maintaining excellent salt rejection. researchgate.net Furthermore, the presence of perfluoroalkyl chains on the membrane surface imparted superior antifouling properties against oil/water emulsions and proteins. researchgate.net
In another analogous application, polypropylene (B1209903) hollow fiber membranes were modified using atom transfer radical polymerization (ATRP) and then functionalized with perfluorooctanoyl chloride. doi.org This process created a superhydrophobic surface with a water contact angle of up to 179.0°, significantly enhancing its anti-wetting properties for vacuum membrane distillation. doi.org Similarly, perfluorooctanoyl chloride has been used to modify the surface of metal-organic framework (MOF) based membranes, enhancing hydrophobicity and improving performance metrics like water flux. rsc.org
Surface Energy Modification for Research-Oriented Materials
A primary application of perfluorinated compounds in materials science is the modification of surface energy. delphon.com The introduction of long-chain fluorocarbon groups drastically lowers the surface energy of a material, making it hydrophobic and oleophobic. lehigh.edu This principle has been demonstrated in studies using perfluorooctanoyl chloride to modify various surfaces.
For example, when a poly(2-hydroxyethyl methacrylate) (pHEMA) film was surface-modified with perfluorooctanoyl chloride, the water contact angle increased to 135° and the surface energy decreased to 13.32 mN/m. acs.org This modification created a dense fluorinated layer that improved anti-biofouling properties. acs.org Similar work on silicone elastomers showed that incorporating a perfluorinated ether reduced the surface energy from approximately 22 mJ/m² to about 8 mJ/m². lehigh.edu The ability to precisely control surface energy is critical for developing materials for soft nanoactuators, substrates for cell adhesion studies, and advanced anti-fouling coatings. acs.orghucklab.com
Table 1: Impact of Perfluoro-modification on Material Surface Properties (Analogous Studies)
| Original Material | Modifying Agent | Resulting Property | Reference |
|---|---|---|---|
| Polyamide (PA) Membrane | Perfluorooctanoyl Chloride | Water permeance doubled to 28.5 L·m⁻²·h⁻¹·bar⁻¹; High antifouling flux recovery ratio (97.9%). | researchgate.net |
| Polypropylene Hollow Fiber Membrane | Perfluorooctanoyl Chloride | Water contact angle increased up to 179.0° (superhydrophobic). | doi.org |
| Poly(2-hydroxyethyl methacrylate) Film | Perfluorooctanoyl Chloride | Surface energy decreased to 13.32 mN/m; Water contact angle increased to 135°. | acs.org |
| Silicone Elastomer | Perfluorinated Ether | Surface energy reduced from ~22 mJ/m² to ~8 mJ/m². | lehigh.edu |
Catalytic and Fine Chemical Synthesis Research
This compound and its analogs serve as key reagents in fine chemical synthesis, which involves the production of complex, pure chemical substances. massspeclab.comeuropa.eu These compounds are valuable building blocks for introducing perfluoroalkyl groups into organic molecules. rsc.org For instance, perfluorooctanoyl chloride has been used in the synthesis of perfluoroalkyl ketones from BINOL (1,1′-Bi-2-naphthol) derivatives, which are important chiral ligands in asymmetric synthesis. acs.org It has also been listed as a reagent for creating combinatorial libraries of peptidomimetics, demonstrating its utility in generating diverse molecules for drug discovery research. google.com
In the context of catalysis, perfluoroalkyl halides are more often substrates or reagents in catalytic reactions rather than catalysts themselves. beilstein-journals.orguobabylon.edu.iq They are used in transition-metal-catalyzed reactions to attach perfluoroalkyl chains to other molecules. rsc.orgbeilstein-journals.org For example, perfluoroalkyl halides can undergo radical reactions, such as atom transfer radical addition (ATRA), to form a variety of perfluoroalkylated compounds from unsaturated precursors. rsc.orgnih.gov These synthetic methods are crucial for accessing novel fluorinated heterocycles and other structures of interest in medicinal and materials chemistry. sioc-journal.cn
Environmental Chemistry and Ecotoxicology of Perfluorinated Acyl Halides and Derivatives
Environmental Occurrence and Transport Pathways of Perfluorinated Substances
Perfluorinated substances are globally distributed, detected in various environmental compartments including water, soil, air, and biota. Their presence stems from direct sources, such as manufacturing and industrial facilities, and indirect sources, which involve the degradation of precursor compounds. snu.ac.kr
Major pathways for the environmental transport of these compounds include:
Atmospheric Transport: Volatile and semi-volatile perfluorinated compounds can be transported long distances in the atmosphere. They can then be deposited in remote locations through wet and dry deposition. usgs.gov
Waterborne Transport: Due to their solubility and persistence, many PFAS are readily transported through surface water and groundwater systems. nih.gov This mobility is a significant concern for the contamination of drinking water sources.
Sorption to Particulates: PFAS can sorb to soil and sediment particles, which can then be transported by wind or water, acting as a secondary source of contamination. mdpi.comnih.gov
The unique properties of PFAS, having both hydrophobic and hydrophilic portions, influence their transport in complex ways, often causing them to accumulate at interfaces like the air-water boundary. mdpi.com
Research on Environmental Transformation and Degradation Processes
Hydrolysis Kinetics and Products in Aqueous Systems
Perfluorinated acyl halides, such as Perfluorooctanoyl bromide, are susceptible to hydrolysis. The carbon-bromine bond in the acyl bromide group is significantly weaker than the carbon-fluorine bonds of the perfluorinated chain. In aqueous environments, this compound is expected to readily hydrolyze to form Perfluorooctanoic acid (PFOA) and hydrobromic acid.
The general reaction is as follows:
C₇F₁₅COBr + H₂O → C₇F₁₅COOH (PFOA) + HBr
Interactions and Fate in Soil Environments, including Bromide Influence Studies
The fate of this compound in soil is initially governed by its hydrolysis to PFOA. Subsequently, the environmental behavior of the resulting PFOA is influenced by soil properties. The primary sorption mechanisms for PFOA in soil are hydrophobic interactions between the perfluorinated carbon chain and soil organic matter, as well as electrostatic interactions. mdpi.comnih.gov The sorption of PFOA is highly dependent on soil organic carbon content, the composition of soil minerals, and pH. nih.govnih.gov Generally, PFOA is considered to have low sorption coefficients, making it highly mobile in many soil environments. acs.orgacs.org
The influence of the bromide ion, a product of this compound hydrolysis, on the fate of PFAS in soil has been a subject of research. One study investigating the behavior of perfluorooctanesulfonic acid (PFOS) and perfluorobutanesulfonic acid (PFBS) in bromide-treated soils found that the presence of bromide did not lead to the dehalogenation or breakdown of these compounds. princeton.edu However, in some instances, high concentrations of PFOS were observed to adsorb to soils after exposure to bromide. princeton.edu This suggests that the bromide ion released from this compound hydrolysis could potentially influence the sorption dynamics of the resulting PFOA or other co-contaminating PFAS, although it is not expected to enhance their degradation. princeton.edu Other research has also noted that the presence of bromide can enhance PFOA degradation under specific conditions, such as at gas-liquid interfaces, though the applicability to typical soil environments is unclear. acs.org
Bioaccumulation Potential and Food Chain Dynamics of Perfluorinated Compounds
Perfluorinated compounds, particularly those with longer carbon chains like PFOA, have a significant potential for bioaccumulation in living organisms and can biomagnify through food chains. snu.ac.krresearchgate.net
Bioaccumulation is the process by which organisms absorb a substance at a rate faster than at which the substance is lost. Key metrics used to quantify this include:
Bioaccumulation Factor (BAF): The ratio of the concentration of a chemical in an organism to the concentration in the surrounding environment (e.g., water), considering all routes of exposure.
Bioconcentration Factor (BCF): A specific measure of bioaccumulation, referring to the uptake of a chemical from water only.
Long-chain perfluorinated compounds generally exhibit higher bioaccumulation potential than their short-chain counterparts. mdpi.com For PFOA, reported BCF values in aquatic organisms can be substantial, for instance, ranging from 6,400–9,700 L/kg in some studies. mdpi.com
Food Chain Dynamics involve the transfer of contaminants from lower to higher trophic levels, a process known as trophic magnification or biomagnification. This is quantified by the Trophic Magnification Factor (TMF) . A TMF greater than 1 indicates that the concentration of the substance increases as it moves up the food web.
Studies have shown that long-chain PFAS, including PFOA, can biomagnify in both aquatic and terrestrial food webs. acs.orgnih.govfosan.org However, the behavior can be complex, with some studies showing PFOA biodiluting (TMF < 1) in certain food webs. nih.govfosan.org Unlike many legacy pollutants that accumulate in fats, PFAS tend to bind to proteins, which complicates the assessment of their trophic transfer. nih.gov
Methodologies for Assessing Ecological Impact in Research Contexts
Assessing the ecological risk of the vast number of perfluorinated compounds presents a significant challenge. usgs.govnih.gov Various methodologies are employed in a research context to evaluate their potential impact.
Key considerations and pressing needs in the ecological risk assessment of PFAS include:
Data Gaps: There is a lack of empirical physicochemical and toxicological data for the vast majority of PFAS. nih.gov
Mixture Effects: Organisms in the environment are exposed to complex mixtures of PFAS, and methodologies are needed to assess the combined effects. integral-corp.com
Precursor Transformation: The transformation of precursor compounds into terminal degradants like PFOA needs to be accounted for in exposure and risk models. integral-corp.com
Predictive Models: Development of in silico, in vitro, and in vivo methods, along with predictive models for bioaccumulation and toxicity, is crucial for efficiently assessing the risks of the large number of PFAS. usgs.govnih.gov
Biomedical and Toxicological Research on Perfluorinated Compounds
Mechanisms of Bioactivity and Systemic Interactions of Perfluorinated Substances
Comprehensive toxicological data for Perfluorooctanoyl bromide is largely unavailable in peer-reviewed literature. Safety Data Sheets for the compound indicate that its chemical, physical, and toxicological properties have not been thoroughly investigated.
Specific studies investigating the genotoxicity or mutagenicity of this compound have not been identified. According to safety data provided by manufacturers, there is no data available on the germ cell mutagenicity of this compound.
Regarding its carcinogenic potential, this compound is not classified as a carcinogen by major regulatory and research bodies. A prominent supplier's safety data sheet indicates that no ingredient of the product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA). nih.gov
Table 1: Carcinogenicity Classification of this compound
| Agency | Classification |
|---|---|
| IARC | Not Identified as Carcinogen |
| NTP | Not Identified as Carcinogen |
| OSHA | Not on Regulated Carcinogen List |
Data sourced from publicly available safety data sheets. nih.gov
There is no specific research available detailing the hepatic or renal systemic effects following exposure to this compound. While studies on other perfluorinated compounds like Perfluorooctanoic acid (PFOA) and Perfluorooctane sulfonate (PFOS) have shown potential for liver and kidney toxicity, these findings cannot be extrapolated to this compound without specific investigation.
Dedicated research on the reproductive, developmental, and neurological impacts of this compound is not present in the available scientific literature. Safety Data Sheets for the compound explicitly state that no data is available regarding its reproductive toxicity or its effects on specific target organs after repeated exposure. nih.gov
No studies were found that specifically examine the immunomodulatory or endocrine-disrupting potential of this compound. The mechanisms by which other PFAS compounds interact with the immune and endocrine systems have been a subject of research, but this information does not apply directly to this compound.
Research on Molecular and Cellular Interactions with Biological Systems
Specific in vitro or in vivo research detailing the molecular and cellular interactions of this compound with biological systems is not available. Studies on a similarly named but structurally different compound, Perfluorooctyl bromide (perflubron), have shown it can attenuate oxidative damage in cell cultures, but these findings are not applicable to this compound. nih.gov Without dedicated studies, the mechanisms of cellular uptake, protein binding, and potential for bioaccumulation for this compound remain uncharacterized.
Characterization of Exposure Pathways in Research Models
There are no published studies that characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in any research models. Consequently, primary exposure pathways and target organs have not been identified for this specific compound.
Regulatory Science and Policy Implications for Perfluorinated Compound Research
Academic Perspectives on International Regulations and Agreements (e.g., Stockholm Convention)
The Stockholm Convention on Persistent Organic Pollutants (POPs) is a global treaty aimed at protecting human health and the environment from chemicals that are persistent, bioaccumulative, and toxic. iisd.org The convention lists chemicals for elimination (Annex A), restriction (Annex B), or the reduction of unintentional release (Annex C). iisd.org In 2019, Perfluorooctanoic acid (PFOA), its salts, and PFOA-related compounds were added to Annex A for elimination. pops.int
From an academic and regulatory standpoint, the classification of Perfluorooctanoyl bromide is nuanced. According to guidance related to the Stockholm Convention, PFOA-related compounds are defined as substances that degrade to PFOA and have a linear or branched perfluoroheptyl group with the moiety (C7F15)C as a structural element. pops.int However, the convention explicitly excludes compounds with the formula C8F17-X, where X is F, Cl, or Br. pops.int Therefore, this compound (C8F17Br) is not classified as a PFOA-related compound under this specific listing.
Despite this exclusion, the regulatory landscape for related compounds is evolving. A specific exemption has been noted within the convention's framework for the use of perfluorooctyl iodide in the production of perfluorooctyl bromide, where the latter is intended for the manufacturing of pharmaceutical products. brsmeas.org This particular exemption is scheduled for review by the Conference of the Parties and is set to expire no later than 2036. brsmeas.org This indicates a long-term strategy to phase out related perfluorinated compounds, even those with specific, critical uses.
Table 1: Regulatory Status of this compound under the Stockholm Convention
| Aspect | Details | Reference |
|---|---|---|
| PFOA-Related Compound Status | Explicitly not included in the listing of PFOA, its salts, and PFOA-related compounds. The exclusion applies to structures C8F17-X, where X= F, Cl, Br. | pops.int |
| Specific Exemptions | The use of perfluorooctyl iodide to produce perfluorooctyl bromide for pharmaceutical production is allowed under a specific exemption. | brsmeas.org |
| Exemption Expiration | The specific exemption for its production intermediate is scheduled to expire at the latest in 2036. | brsmeas.org |
Scientific Basis for Risk Assessment and Management Strategies in Research Contexts
The scientific basis for risk assessment of chemical compounds in a research setting relies on available toxicological data and hazard classifications. nih.gov For this compound, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a foundation for establishing risk management strategies in laboratories. The primary risk is associated with direct exposure during handling and experimental procedures.
According to data available in chemical databases, this compound is associated with specific hazard statements. nih.gov These classifications are the scientific starting point for researchers to develop and implement appropriate safety protocols. The risk management strategy in a research context involves minimizing exposure through engineering controls, administrative controls, and personal protective equipment (PPE).
Key management strategies derived from its hazard profile include:
Engineering Controls : Performing all manipulations of the compound within a certified chemical fume hood to prevent inhalation of vapors or aerosols.
Personal Protective Equipment (PPE) : Use of chemical-resistant gloves, safety goggles or a face shield to prevent skin and eye contact, and a lab coat.
Handling Procedures : Developing standard operating procedures (SOPs) that detail safe handling, storage, and disposal methods to minimize the risk of spills and accidental exposure.
The assessment in a research context focuses on preventing acute exposure to laboratory personnel, grounded in the scientifically identified hazards of the substance. nih.gov
Table 2: GHS Hazard Classification for this compound
| Hazard Class | GHS Code | Hazard Statement | Prevalence in Data |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation | 90.9% |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | 90.9% |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | 89.1% |
Data sourced from PubChem CID 9873. nih.gov
Frontiers and Emerging Challenges in Perfluorooctanoyl Bromide Research
Unraveling Complex Reaction Networks and Novel Reactivities
Perfluorooctanoyl bromide is a versatile reagent in fluorochemistry, primarily utilized in the introduction of the perfluorooctanoyl group into a wide array of molecules. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. However, the strong electron-withdrawing effect of the perfluoroalkyl chain significantly influences its reactivity compared to non-fluorinated analogs.
Recent research has focused on expanding the synthetic utility of this compound beyond traditional acylation reactions. For instance, its role in more complex, multi-step reaction sequences is being explored. The Hell-Volhard-Zelinskii reaction, a classic method for the α-bromination of carboxylic acids, proceeds via an acid bromide intermediate. libretexts.org While this compound itself is already brominated at the acyl position, understanding the principles of such reactions can inspire novel transformations. The key to the Hell-Volhard-Zelinskii reaction is the formation of an acid bromide which more readily enolizes, allowing for α-bromination. libretexts.org This highlights the enhanced reactivity of the α-position in acyl bromides, a feature that could be exploited in designing new reactions for this compound.
Furthermore, the development of novel catalytic systems to modulate the reactivity of this compound is an active area of investigation. For example, the use of phase-transfer catalysis could enable reactions with a broader range of nucleophiles under milder conditions. The unique solvent properties of fluorocarbons, such as perfluorooctyl bromide (a related compound), are also being explored for drug delivery applications, suggesting that the reactivity and interactions of such compounds in biological systems are of growing interest. aiche.org
A summary of key reaction types involving acyl bromides, which can be extrapolated to this compound, is presented below:
| Reaction Type | Reagent/Catalyst | Product Type | Potential Application for this compound |
| Nucleophilic Acyl Substitution | Alcohols, Amines, Water | Esters, Amides, Carboxylic Acids | Synthesis of fluorinated surfactants, polymers, and pharmaceuticals |
| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) | Perfluoroalkyl Ketones | Introduction of perfluoroalkyl chains into aromatic systems for materials science |
| Grignard Reaction | Organomagnesium Halides (e.g., Phenylmagnesium bromide) | Tertiary Alcohols | Creation of complex fluorinated molecules with new stereocenters |
| Reduction | Hydride Reagents (e.g., LiAlH₄) | Perfluoroalkyl Alcohols | Synthesis of fluorinated building blocks for further chemical modification |
The table above provides a framework for understanding the potential reaction pathways of this compound. Future research will likely focus on developing highly selective and efficient methods for these transformations, as well as uncovering entirely new reaction manifolds.
Advancements in Ultra-Trace Analytical Detection and Speciation
The global contamination of ecosystems with PFAS has necessitated the development of highly sensitive and specific analytical methods for their detection. lcms.cz this compound, as a reactive species, is not typically found as a persistent environmental contaminant itself. However, it is a potential precursor to more stable perfluorinated compounds, and its detection in industrial settings or as a residual in commercial products is of interest.
The primary challenge in the analysis of this compound lies in its reactivity and potential for degradation during sample preparation and analysis. Therefore, methods that minimize sample handling and use mild ionization techniques are preferred. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the analysis of a wide range of PFAS. nih.gov This technique offers the necessary selectivity and sensitivity to detect these compounds at ultra-trace levels (ng/L or even pg/L). nih.gov
For the analysis of a reactive compound like this compound, derivatization to a more stable analyte prior to analysis could be a viable strategy. For example, reaction with a suitable nucleophile to form a stable ester or amide would allow for more robust analytical procedures.
Recent advancements in analytical instrumentation, such as the use of high-resolution mass spectrometry (HRMS), provide additional tools for the identification and quantification of unknown PFAS, including potential transformation products of this compound. sgs.com Furthermore, the development of novel sample preparation techniques, such as solid-phase extraction (SPE) with advanced sorbent materials, allows for the effective concentration of PFAS from complex matrices like water, soil, and biological tissues. waters.com
The table below summarizes some of the key analytical techniques and their applicability to the detection of this compound and related compounds:
| Analytical Technique | Principle | Limit of Detection | Applicability to this compound |
| HPLC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | ng/L to pg/L | High, but may require derivatization for stability. |
| GC-MS | Gas chromatographic separation followed by mass-based detection. | ng/L to µg/L | Limited due to the low volatility and high reactivity of the compound. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements for confident identification of unknown compounds. | ng/L to pg/L | Useful for identifying transformation products and for non-targeted screening. |
| ¹⁹F NMR Spectroscopy | Nuclear magnetic resonance spectroscopy of the fluorine nucleus. | mg/L to g/L | Primarily for structural elucidation of pure compounds, not for trace analysis. |
Future research in this area will focus on the development of in-situ and real-time monitoring techniques for reactive PFAS like this compound, as well as the creation of certified reference materials to ensure the accuracy and comparability of analytical data across different laboratories.
Green Chemistry Principles in Perfluorinated Synthesis and Application
The persistence, bioaccumulation, and potential toxicity of many PFAS have brought the principles of green chemistry to the forefront of fluorochemical research. researchgate.net The goal is to design and synthesize fluorinated compounds and materials in a way that minimizes their environmental impact throughout their lifecycle.
For the synthesis of this compound, green chemistry principles can be applied in several ways:
Safer Solvents and Reagents: The use of hazardous reagents and solvents in traditional fluorination and bromination reactions is a significant concern. Research is underway to develop greener alternatives, such as the use of supercritical fluids or ionic liquids as reaction media. A recent breakthrough has demonstrated the synthesis of sulfonyl fluorides using a safe, low-cost, and eco-friendly process, which could inspire similar innovations in the synthesis of other fluorinated compounds. eurekalert.orgsciencedaily.com
Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. This can be achieved through the development of catalytic reactions that proceed with high selectivity and yield.
Energy Efficiency: The synthesis of many fluorinated compounds is energy-intensive. The development of reactions that can be carried out at lower temperatures and pressures would significantly reduce the energy consumption and carbon footprint of the manufacturing process.
In terms of applications, the focus of green chemistry is on designing fluorinated molecules that are both effective for their intended purpose and readily degradable in the environment. This represents a significant challenge for highly stable perfluorinated compounds. One approach is the introduction of specific "weak links" into the molecular structure that can be targeted for degradation after the product's useful life.
The following table outlines some green chemistry strategies and their potential application to the lifecycle of this compound:
| Green Chemistry Principle | Application to this compound Lifecycle |
| Prevention | Design of synthetic routes that minimize the generation of hazardous waste. |
| Atom Economy | Use of catalytic methods to maximize the incorporation of starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Replacement of toxic reagents and solvents with safer alternatives. |
| Designing Safer Chemicals | Development of fluorinated compounds with reduced persistence and toxicity. |
| Safer Solvents and Auxiliaries | Utilization of benign reaction media like water, supercritical CO₂, or biodegradable solvents. |
| Design for Energy Efficiency | Development of synthetic methods that operate at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis of fluorinated compounds. |
| Reduce Derivatives | Avoidance of unnecessary protection and deprotection steps in the synthesis. |
| Catalysis | Use of catalytic reagents in small amounts instead of stoichiometric reagents. |
| Design for Degradation | Incorporation of functional groups that facilitate environmental degradation after use. |
| Real-time analysis for Pollution Prevention | In-process monitoring to prevent the formation of byproducts and ensure reaction completion. |
| Inherently Safer Chemistry for Accident Prevention | Choice of substances and forms of substance used in a chemical process to minimize the potential for chemical accidents. |
The implementation of these principles in the synthesis and application of this compound and other fluorinated compounds is crucial for the future sustainability of the chemical industry.
Development of Advanced Remediation and Destruction Technologies
Given the persistence of many PFAS in the environment, the development of effective remediation and destruction technologies is a critical area of research. While this compound is a reactive compound that is unlikely to persist in the environment, the technologies being developed for the destruction of stable PFAS would also be effective for its degradation.
A number of advanced technologies are being investigated for the breakdown of the highly stable carbon-fluorine bond in perfluorinated compounds. These can be broadly categorized as destructive and non-destructive methods.
Destructive Technologies:
Advanced Oxidation Processes (AOPs): AOPs generate highly reactive species, such as hydroxyl radicals, that can break down organic pollutants. waterandwastewater.com Technologies in this category include ozonation, Fenton and photo-Fenton processes, and UV/persulfate treatment. mdpi.com While AOPs have shown promise for the degradation of some PFAS, the efficiency can be limited for perfluorinated compounds. digitellinc.com
Electrochemical Oxidation: This method uses an electric current to generate strong oxidizing agents at the surface of an electrode, leading to the degradation of PFAS. barr.com
Sonolysis: High-frequency ultrasound is used to create cavitation bubbles in water. The collapse of these bubbles generates localized high temperatures and pressures, which can break the C-F bond. idtechex.com
Plasma Treatment: This technology uses an electrical discharge to create a plasma, which contains a variety of reactive species that can degrade PFAS. nih.gov
Supercritical Water Oxidation (SCWO): In this process, water is heated and pressurized above its critical point, where it becomes a highly effective solvent and oxidizing medium for organic compounds, including PFAS. barr.comnih.gov
Hydrothermal Alkaline Treatment (HALT): This method uses heat and pressure in the presence of an alkaline reagent to break down PFAS. barr.com
Non-Destructive Technologies:
These technologies focus on removing PFAS from contaminated media without destroying them. The concentrated PFAS waste then needs to be treated with a destructive technology.
Adsorption: Materials such as granular activated carbon (GAC) and ion exchange resins are commonly used to adsorb PFAS from water. mdpi.com
Membrane Filtration: Reverse osmosis and nanofiltration can effectively remove PFAS from water. nih.gov
The table below compares some of the leading destructive technologies for PFAS:
| Technology | Mechanism | Advantages | Disadvantages |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals. waterandwastewater.com | Can be integrated into existing water treatment systems. mdpi.com | Lower efficiency for short-chain PFAS. |
| Electrochemical Oxidation | Direct and indirect oxidation at electrode surfaces. barr.com | Can be effective for a wide range of PFAS. | Potential for electrode fouling and byproduct formation. |
| Supercritical Water Oxidation (SCWO) | Oxidation in water above its critical point. nih.gov | High destruction efficiency for a broad range of organic wastes. barr.com | High capital and operating costs due to high pressures and temperatures. |
| Plasma Treatment | Generation of reactive species in a plasma field. nih.gov | Rapid degradation of PFAS. | Energy intensive and can be complex to scale up. |
The development of cost-effective and scalable technologies for the complete mineralization of this compound and other PFAS is a major challenge that requires continued research and innovation.
Interdisciplinary Research Synergies across Environmental, Health, and Materials Sciences
Addressing the complex challenges posed by this compound and other PFAS requires a highly interdisciplinary approach that integrates knowledge from environmental science, toxicology, and materials science.
Environmental Science: Researchers in this field are focused on understanding the fate and transport of PFAS in the environment. epa.govnih.gov This includes studying their distribution in air, water, and soil, as well as their bioaccumulation in wildlife and humans. For a reactive compound like this compound, the focus would be on identifying its potential transformation products and their environmental behavior.
Health Sciences: The potential health effects of exposure to PFAS are a major concern. va.gov Epidemiological and toxicological studies are investigating the links between PFAS exposure and a range of health outcomes, including developmental effects, immune system disorders, and cancer. bepls.comccnse.canih.gov While specific toxicity data for this compound may be limited, its structural similarity to other well-studied PFAS suggests that it could have similar biological activities.
Materials Science: The unique properties of fluorinated compounds have led to their use in a wide range of advanced materials, including polymers with high thermal and chemical resistance, low surface energy coatings, and advanced electronic components. mdpi.comconsensus.app Research in this area is focused on developing new fluorinated materials with improved performance and reduced environmental impact. This compound serves as a key building block in the synthesis of many of these materials.
The synergy between these disciplines is essential for a holistic understanding of the risks and benefits associated with this compound. For example, materials scientists can use the knowledge gained from environmental and health studies to design safer and more sustainable fluorinated materials. In turn, analytical chemists can develop new methods to detect these materials and their degradation products in the environment and in biological systems.
The following table illustrates the key research questions and the interdisciplinary collaborations needed to address them:
| Research Question | Environmental Science | Health Sciences | Materials Science |
| What are the environmental transformation products of this compound? | Identify degradation pathways and products in different environmental compartments. | Assess the toxicity of the transformation products. | Design molecules that degrade into benign products. |
| What are the potential human health risks associated with exposure to this compound and related compounds? | Quantify human exposure through various pathways (e.g., drinking water, food). | Conduct toxicological studies to determine dose-response relationships. | Develop safer alternatives for applications where exposure is likely. |
| How can we design safer and more sustainable fluorinated materials? | Evaluate the environmental fate and persistence of new materials. | Screen new materials for potential toxicity. | Synthesize and characterize new materials with desired properties and improved environmental profiles. |
By fostering collaboration across these and other disciplines, the scientific community can work towards a comprehensive understanding of this compound and develop strategies to mitigate any potential risks while harnessing its unique chemical properties for the benefit of society.
Q & A
Synthesis and Characterization of Perfluorooctanoyl Bromide
Basic Question : What are the standard synthetic routes for this compound, and how are intermediates characterized? Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution or acylation reactions. For example, analogous perfluorinated compounds (e.g., l-(perfluorooctanoyl)aziridine) are prepared by reacting perfluorooctanoyl chloride with aziridine under controlled anhydrous conditions, followed by vacuum distillation for purification . Characterization involves elemental analysis (C, F, H content) and spectroscopic techniques such as nuclear magnetic resonance (NMR) for structural confirmation. For instance, polymerized derivatives are analyzed for deviations in fluorine content to assess purity .
Advanced Question : How can synthetic protocols be optimized to minimize byproducts and improve yield in this compound synthesis? Methodological Answer : Optimization requires systematic parameter variation (e.g., temperature, solvent polarity, and stoichiometry). For example, Kröhnke’s bromination methodology in ether or carbon disulfide solvents reduces side reactions by controlling electrophilic substitution rates . Advanced purification techniques, such as fractional distillation or preparative chromatography, can isolate high-purity fractions. Analytical validation via gas chromatography-mass spectrometry (GC-MS) and high-resolution NMR is critical to identify trace impurities .
Analytical Techniques for Structural Elucidation
Basic Question : What spectroscopic methods are most effective for characterizing this compound and its derivatives? Methodological Answer :
- 19F NMR : Essential for tracking fluorine environments; chemical shifts between -70 to -130 ppm indicate perfluoroalkyl chain integrity .
- Mass Spectrometry (MS) : High-resolution electrospray ionization (ESI-MS) detects molecular ion peaks and fragmentation patterns, distinguishing between linear and branched isomers .
- Elemental Analysis : Validates stoichiometric ratios (e.g., C:F:H) to confirm purity .
Advanced Question : How can researchers differentiate structurally similar perfluorinated bromides (e.g., perfluoro-2,5,6-trioxanonyl bromide vs. perfluoro-2,5-dioxanonyl bromide)? Methodological Answer : Combine tandem MS (MS/MS) for fragmentation profiling and X-ray crystallography for absolute configuration determination. For example, isotopic labeling (e.g., 13C or 18O) in ether-linked derivatives clarifies oxygen connectivity in polyether perfluoroalkyl bromides . Computational modeling (DFT) predicts vibrational spectra (IR/Raman) to cross-validate experimental data .
Toxicological Assessment and Data Gaps
Basic Question : What in vitro models are suitable for preliminary toxicity screening of this compound? Methodological Answer : ATSDR/EPA guidelines recommend using immortalized cell lines (e.g., HepG2 hepatocytes) to assess cytotoxicity via MTT assays. Dose-response curves for EC50 values and oxidative stress markers (e.g., glutathione depletion) provide baseline toxicity data .
Advanced Question : How can contradictory data on this compound’s bioaccumulation potential be resolved? Methodological Answer : Address discrepancies by standardizing test conditions (e.g., OECD Test No. 305 for bioaccumulation in fish). Lipid-normalized partition coefficients (log KOW) and protein-binding assays (e.g., serum albumin affinity studies) clarify tissue-specific accumulation patterns . Meta-analyses of existing datasets should account for variables like chain length and functional group modifications .
Environmental Behavior and Degradation Pathways
Basic Question : What are the primary environmental degradation pathways for this compound? Methodological Answer : Under UV irradiation, C-Br bonds undergo photolytic cleavage, generating perfluorooctanoic acid (PFOA) as a common degradation product. Hydrolysis studies in aqueous buffers (pH 2–12) monitor bromide ion release via ion chromatography .
Advanced Question : How do soil matrix properties influence the persistence of this compound in shallow groundwater? Methodological Answer : Conduct column leaching experiments with varying organic carbon content (0.1–5%) and clay mineralogy (e.g., kaolinite vs. montmorillonite). Bromide tracer methods (e.g., 82Br isotope tracking) quantify adsorption-desorption kinetics and hydraulic conductivity . Compare results with PFAS-specific transport models to predict long-term groundwater contamination risks .
Mechanistic Studies and Computational Modeling
Basic Question : How does this compound interact with biological macromolecules? Methodological Answer : Surface plasmon resonance (SPR) assays measure binding kinetics to proteins (e.g., serum albumin). Fluorine-protein interactions are probed via 19F NMR titration, observing chemical shift perturbations upon ligand binding .
Advanced Question : Can molecular dynamics (MD) simulations predict the membrane permeability of this compound? Methodological Answer : All-atom MD simulations in lipid bilayers (e.g., DPPC membranes) calculate free-energy profiles using umbrella sampling. Parameters include partial charges (derived from QM/MM calculations) and lipid tail order parameters. Validate predictions with parallel artificial membrane permeability assays (PAMPA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
